Bismuth lactate

Description

BenchChem offers high-quality Bismuth lactate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bismuth lactate including the price, delivery time, and more detailed information at info@benchchem.com.

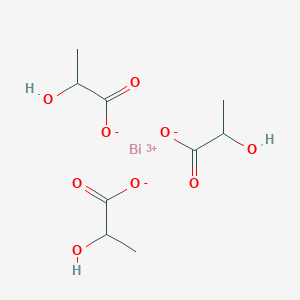

Structure

3D Structure of Parent

Properties

CAS No. |

6591-53-3 |

|---|---|

Molecular Formula |

C6H9BiO6 |

Molecular Weight |

386.11 g/mol |

IUPAC Name |

bismuth;2-hydroxypropanoate;2-oxidopropanoate |

InChI |

InChI=1S/C3H6O3.C3H5O3.Bi/c2*1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);2H,1H3,(H,5,6);/q;-1;+3/p-2 |

InChI Key |

UIDADGSFFFAPRX-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Bi+3] |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])[O-].[Bi+3] |

Origin of Product |

United States |

Contextualization of Bismuth Coordination Compounds in Advanced Chemistry

Bismuth, a post-transition metal, is recognized for its low toxicity and environmentally friendly nature. mdpi.com Its compounds, particularly bismuth(III) coordination complexes, exhibit a wide array of structural diversity and reactivity, making them a fertile ground for chemical exploration. rsc.orgmdpi.com The coordination chemistry of bismuth is often complex due to the varied coordination numbers and geometries it can adopt, which is a consequence of the stereochemically active lone pair of electrons in the Bi(III) ion. mdpi.comacademie-sciences.fr This complexity, however, also presents opportunities for the rational design of novel materials and catalysts. academie-sciences.fr

Bismuth coordination compounds have found applications in various domains. They are investigated as precursors for advanced oxide materials, as catalysts in organic synthesis, and for their potential in biomedical applications. mdpi.commdpi.comacademie-sciences.fr The ability of bismuth to form stable complexes with a variety of ligands, including carboxylates like lactate (B86563), allows for the fine-tuning of its chemical and physical properties. mdpi.comacademie-sciences.fr In recent years, there has been a surge in research exploring bismuth-based materials for photocatalysis, leveraging their ability to absorb light and facilitate chemical transformations. mdpi.com

Historical Perspectives and Evolution of Research on Bismuth Lactate

The study of bismuth compounds for medicinal purposes has a long history, with inorganic bismuth salts being used therapeutically for centuries. researchgate.net The synthesis of bismuth lactate (B86563) itself has been documented in various forms over time. An early method involved the reaction of bismuth oxide with lactic acid under reflux conditions. chemicalbook.com Another approach described the use of bismuth subnitrate and glycerin with lactic acid. prepchem.com

Early research was often focused on the synthesis and basic characterization of the compound. For instance, a method from 1933 detailed the production of bismuth lactate by boiling lactic acid with coal and then adding freshly prepared bismuth oxide. google.com More recent research has focused on optimizing the synthesis to achieve higher purity and yield. Studies have systematically investigated the effects of temperature, molar ratios of reactants, and solvents on the formation of bismuth lactate. google.comsibran.ru For example, research has shown that conducting the reaction of bismuth oxide with an aqueous solution of lactic acid at a temperature of 50–70 °C can lead to a high degree of bismuth extraction into the final product. google.com

The evolution of analytical techniques has also played a crucial role in advancing the understanding of bismuth lactate. Modern characterization methods such as X-ray diffraction, infrared spectroscopy, and scanning electron microscopy have provided detailed insights into its structure and morphology. sibran.ru Single-crystal X-ray diffraction has been particularly valuable in elucidating the three-dimensional network structure of bismuth lactate, revealing the versatile coordination chemistry of the carboxylate groups. researchgate.net

Significance and Scope of Academic Inquiry into Bismuth Lactate

Optimization of Reaction Parameters for Bismuth Lactate Synthesis

The synthesis of bismuth lactate requires careful control over reaction parameters to achieve high purity and yield. Key factors include pH, temperature, and the stoichiometric ratio of reactants.

Influence of pH and Temperature on Yield and Purity

The pH and temperature of the reaction medium significantly impact the formation of bismuth lactate. Research has shown that specific pH and temperature ranges can favor the production of L-lactate, a desired stereoisomer in certain applications. For instance, in fermentation processes involving garbage, operational conditions of pH 5.5 and a temperature of 55°C were found to be optimal for L-lactate production with high optical purity. nih.gov Conversely, different pH and temperature combinations can lead to the formation of racemic lactate or other byproducts like butyrate. nih.gov

In chemical synthesis routes, such as the reaction between bismuth oxide and lactic acid, temperature plays a crucial role in the reaction kinetics. Studies indicate that while the reaction can proceed at temperatures between 23°C and 70°C, a temperature of 55±3 °C is often recommended from a technological standpoint to ensure complete transformation of the bismuth oxide precursor. sibran.ru At lower temperatures, such as 23±2 °C, the reaction may be incomplete, leaving unreacted bismuth oxide in the product. sibran.ru For example, a reaction at 70±3 °C can achieve complete conversion of bismuth oxide to bismuth lactate in just 30 minutes. sibran.ru Another patented method specifies a temperature range of 50-70°C for the synthesis of bismuth lactate to avoid the formation of impurities like bismuth oxocarbonate at lower temperatures and to prevent excessive energy consumption at higher temperatures. google.com

Stoichiometric Ratio Analysis in Precursor Reactants

The molar ratio of the precursor reactants, specifically the ratio of lactate ions to bismuth, is a critical parameter in the synthesis of bismuth lactate. Varying this ratio can influence the reaction's completeness and the composition of the final product. In one study, the molar ratio of lactate ions to bismuth was varied from 1.33 to 14. sibran.ru A patented method for producing bismuth lactate with a high degree of bismuth extraction (up to 99.7%) specifies a molar ratio of lactic acid to bismuth between 2.1 and 3.5. google.com Ratios below 2.1 can lead to incomplete reactions and contamination with bismuth oxocarbonate, while ratios above 3.5 result in an excessive consumption of lactic acid. google.com Another process describes the reaction of 1.0 mol of bismuth oxide with 7.0 mol of a hydroxycarboxylic acid, such as lactic acid, where the excess acid is intended to drive the reaction towards completion. google.com

The following table summarizes the effect of the molar ratio of lactic acid to bismuth on the product characteristics based on a patented method:

| Molar Ratio (Lactic Acid:Bi) | Bismuth Content in Product (%) | Degree of Bismuth Extraction (%) | Product Characteristics |

| 2.0 | 45.1 | 97.5 | Contains bismuth oxocarbonate impurity |

| 2.1 | 44.5 | 99.7 | Pure bismuth lactate |

| 3.5 | 44.6 | 99.7 | Pure bismuth lactate |

| 3.6 | 44.2 | 99.0 | Increased consumption of lactic acid |

This table is based on data from a patented production method, illustrating the optimal stoichiometric range for high purity and yield. google.com

Precursor Chemistry in Bismuth Lactate Formation

The choice of the bismuth-containing precursor is a fundamental aspect of the synthesis strategy for bismuth lactate. Bismuth oxide and bismuth hydroxide (B78521) are two commonly employed starting materials, each with distinct reactivity and process considerations.

Routes Involving Bismuth Oxide Reactants

Bismuth(III) oxide (Bi₂O₃) is a frequently used precursor for the synthesis of bismuth lactate. sibran.rugoogle.combenchchem.comepo.org The reaction typically involves treating bismuth oxide with an aqueous solution of lactic acid. sibran.rugoogle.com The efficiency of this reaction is dependent on parameters such as temperature and the molar ratio of the reactants, as previously discussed. One method involves reacting bismuth oxide with a lactic acid solution at temperatures between 50-70°C to form a paste, which is then processed to yield pure bismuth lactate. google.com Another approach describes adding bismuth oxide in portions to a solution of lactic acid at 70°C. google.com The use of bismuth oxide as a precursor is advantageous as it can lead to high-purity bismuth lactate, which is crucial for applications in technology and medicine. sibran.ru

Utilization of Bismuth Hydroxide as a Synthetic Intermediate

Bismuth hydroxide [Bi(OH)₃] is another common precursor in the synthesis of bismuth compounds. sibran.ru It is typically produced by the deposition of bismuth from nitric solutions by adding an alkaline reagent. sibran.ru However, a significant drawback of this method is the potential for nitrate (B79036) ion contamination (up to 0.4%) in the resulting bismuth hydroxide. sibran.ru These nitrate ions can be reduced to nitrite (B80452) ions in the gastrointestinal tract, which poses health risks. sibran.ru Despite this, bismuth hydroxide can be used as an intermediate in the synthesis of bismuth salts. google.com

The following table provides a comparative overview of the two primary precursor routes:

| Precursor | Advantages | Disadvantages |

| Bismuth Oxide | Can produce high-purity bismuth lactate. sibran.ru | Reaction may require elevated temperatures for completion. sibran.ru |

| Bismuth Hydroxide | A common intermediate in bismuth salt synthesis. sibran.rugoogle.com | Potential for nitrate contamination from its synthesis process. sibran.ru |

Solvent Systems and Crystallization Techniques in Bismuth Lactate Synthesis

The choice of solvent and the method of crystallization are crucial for obtaining bismuth lactate with the desired purity and crystalline form. After the primary reaction, the product is typically washed to remove unreacted starting materials and byproducts. Organic solvents like isopropyl alcohol, ethanol (B145695), and acetone are commonly used for this washing step. sibran.rugoogle.com Isopropyl alcohol has been noted to be particularly effective in minimizing the loss of bismuth into the washing solution. sibran.ru

The crystallization of bismuth lactate can be achieved by cooling the reaction solution after filtration. google.com The resulting crystals are then typically dried, with the drying temperature being a critical parameter to control. Drying at temperatures between 60-100°C is suggested to remove residual solvent and water without causing decomposition or altering the composition of the bismuth lactate. google.com For instance, temperatures above 100°C may lead to the removal of water from the compound, changing its chemical structure. google.com

The structural characterization of synthesized bismuth lactate, often performed using techniques like X-ray diffraction, confirms the crystalline nature of the product. sibran.rubenchchem.comresearchgate.net The intricate coordination chemistry of the lactate groups, which can act as both chelating and bridging ligands, leads to the formation of a three-dimensional network structure in the solid state. researchgate.net

Role of Organic Solvents in Product Isolation and Purification (e.g., Acetone, Ether, Ethanol, Isopropyl Alcohol)

The final stages of bismuth lactate synthesis, specifically product isolation and purification, critically depend on the use of appropriate organic solvents. After the primary reaction and crystallization, the precipitated product must be washed to remove unreacted starting materials, by-products, and residual solvent from the reaction medium. The choice of washing solvent is determined by its ability to dissolve impurities without dissolving the bismuth lactate product itself, thereby maximizing yield and purity.

Commonly employed solvents for this purpose include acetone, ether, ethanol, and isopropyl alcohol. chemicalbook.comgoogle.com A typical purification process involves filtering the precipitated bismuth lactate crystals and subsequently washing them with these solvents. chemicalbook.com For instance, one established method involves washing the product first with acetone and then with ether before air-drying. chemicalbook.com

Research into optimizing the washing step has shown that alcohols like ethanol and isopropanol (B130326) are particularly effective. Studies comparing the efficacy of different washing agents revealed that the concentration of bismuth in the washing solution is minimal when using these alcohols. Specifically, the use of isopropyl alcohol results in a very low bismuth concentration in the filtrate (0.025 g/L). sibran.ru Ethanol also performs well, with a slightly higher bismuth concentration in the washing solution (0.105 g/L), which may be attributed to the typical presence of about 5% water in commercial ethanol. sibran.ru A patented method for producing high-purity bismuth lactate specifies washing the synthesized paste with acetone, ethanol, or isopropyl alcohol to achieve a high degree of bismuth extraction into the final product. google.com The low solubility of bismuth lactate in these organic solvents makes them ideal for removing impurities while preventing product loss.

Table 1: Efficacy of Organic Solvents in Bismuth Lactate Purification This table is interactive. Click on the headers to sort the data.

| Solvent | Bismuth Concentration in Filtrate (g/L) | Reference |

|---|---|---|

| Isopropyl Alcohol | 0.025 | sibran.ru |

| Ethanol | 0.105 | sibran.ru |

| Acetone | Mentioned as washing agent | chemicalbook.comgoogle.com |

Controlled Crystallization Strategies

Controlling the crystallization process is fundamental to obtaining bismuth lactate with desired physical properties, such as high purity and a specific crystalline structure. Key strategies involve the precise management of reaction temperature, concentration, and cooling rates. One method involves the crystallization of the product through the evaporation of the solution at 100 °C, followed by cooling to precipitate the crystals. chemicalbook.com

The temperature of the synthesis reaction directly impacts the rate of formation and the purity of the final crystalline product. Research indicates that while bismuth lactate can be formed over a temperature range of 23–70 °C, an optimal temperature of 55±3 °C allows for the complete transformation of bismuth oxide into bismuth lactate in a technologically efficient timeframe. sibran.rubenchchem.com At lower temperatures (e.g., 23 °C), the reaction may be incomplete, leaving unreacted bismuth oxide in the product, whereas higher temperatures can lead to increased energy consumption without significant advantages. google.comsibran.ru Following the reaction, a controlled cooling phase allows for the separation of the precipitated product crystals by filtration. chemicalbook.com Successful implementation of these strategies results in a monophase product with characteristic diffraction maxima, confirming its crystalline nature. sibran.ru The principles of controlled crystallization, such as managing supersaturation through optimal cooling and evaporation, are crucial for ensuring the stability and quality of the final product. mdpi.com

Table 2: Influence of Temperature on Bismuth Lactate Synthesis This table is interactive. Click on the headers to sort the data.

| Temperature (°C) | Observation | Reference |

|---|---|---|

| 23 ± 2 | Incomplete reaction; product contains ~10% bismuth oxide after 1 hour. | sibran.ru |

| 55 ± 3 | Recommended optimal temperature for the process from a technological viewpoint. | sibran.ru |

| 70 ± 3 | Complete transformation of bismuth oxide to lactate is achieved in 30 minutes. | sibran.ru |

| < 50 | Product may be contaminated with bismuth oxocarbonate. | google.com |

Green Chemistry Principles in Bismuth Lactate Synthesis

Modern synthetic approaches for bismuth lactate are increasingly aligned with the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. researchgate.net A key development is a simplified production method where bismuth oxide is treated directly with an aqueous solution of lactic acid at a controlled temperature (50-70 °C) and specific molar ratios to form a paste. google.com This method is notable for several reasons:

Atom Economy and Efficiency: The process is highly efficient, achieving up to 99.7% extraction of bismuth into the final product. google.com This high yield minimizes waste and maximizes the use of raw materials.

Avoidance of Hazardous By-products: Traditional methods for preparing bismuth compounds sometimes involve strong acids like nitric acid, which can produce toxic nitrogen oxide (NOx) gases. google.com The direct reaction of bismuth oxide with lactic acid is a cleaner route that avoids such hazardous emissions.

Use of Safer Solvents: The process utilizes relatively benign solvents like ethanol, acetone, and isopropyl alcohol for purification, which are generally considered to have lower toxicity than other organic solvents. google.com

This streamlined approach, which enhances yield and safety while simplifying the process, exemplifies the application of green chemistry principles to the synthesis of inorganic compounds. google.com

Morphological Control in Bismuth-Lactate Material Production

The morphology of bismuth-based materials at the micro- and nanoscale dictates many of their functional properties. Bismuth lactate's favorable characteristics, such as its water solubility, make it a valuable precursor in the synthesis of various nanostructured materials. researchgate.net

Bismuth lactate serves as a key starting material for the fabrication of nanostructured bismuth compounds, particularly bismuth oxyhalides (BiOX). researchgate.net The synthesis of nanomaterials often requires precise control over nucleation and growth rates, which can be challenging with common bismuth salts that precipitate rapidly. researchgate.net The bismuth lactate complex provides a solution to this problem as it is one of the few water-soluble bismuth complexes, allowing for better control over the release of bismuth ions in solution. researchgate.net

In a representative synthesis, a bismuth lactate complex is used as a soluble source of Bi³⁺ ions, which then reacts with an organohalide molecule. researchgate.net This approach allows for the controlled, slow release of halide ions, which then precipitate with bismuth to form single-crystalline BiOX nanoplates. researchgate.net The ability to tune the nucleation and growth rates is central to achieving synthetic control over the final morphology. researchgate.net This methodology highlights the importance of precursor selection, where bismuth lactate's unique solubility profile enables the production of advanced, high-quality nanostructured materials. researchgate.net General synthesis techniques for bismuth-based nanomaterials, such as hydrothermal methods and chemical reduction, can be adapted, with the choice of precursor being a critical factor in determining the final particle characteristics. rsc.orgrsc.org

While the direct synthesis of bismuth lactate nanowires is not extensively documented, lactic acid and lactate complexes play a role in directing the growth of nanowire and other one-dimensional morphologies in related bismuth compounds. google.com For example, bismuth oxide nanowires have been successfully synthesized using lactic acid as a complexing agent. google.com In one patented method, bismuth oxide is mixed with water and a combination of complexing agents, including lactic acid, and reacted at 140 °C to produce bismuth oxide nanowires with diameters around 16 nm. google.com

The fabrication of pure bismuth nanowires is often achieved through template-assisted methods, such as electrochemical deposition into the pores of anodic aluminum oxide or ion track-etched polycarbonate membranes. beilstein-journals.orgresearchgate.netrsc.org These techniques allow for precise control over the diameter and length of the nanowires. rsc.org Although these methods typically use precursors like bismuth nitrate or bismuth chloride, the principles of using complexing agents to control crystal growth are transferable. beilstein-journals.orgrsc.org For instance, cylindrical multilayered Cu/Cu₂O nanowires have been electrochemically deposited from a self-oscillating Cu(II)-lactate system, demonstrating that lactate can be used in electrochemical systems to produce nanostructured wires. beilstein-journals.org The synthesis of bismuth-based materials with diverse morphologies, including nanowires and nanotubes, is an active area of research driven by their unique electronic and thermoelectric properties. rsc.orgunal.edu.co

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are instrumental in defining the molecular architecture of bismuth lactate by probing its vibrational modes, atomic connectivity, and electronic properties.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and bond vibrations within a molecule. In the analysis of bismuth lactate, specific absorption bands in the IR spectrum correspond to the characteristic vibrations of its constituent parts.

A broad absorption band is typically observed in the region of 3600-3100 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group in the lactate moiety. rsc.org The presence of a strong and broad O-H stretching absorption, often extending from 2500 to 3300 cm⁻¹, can indicate hydrogen bonding. msu.edu The C-H stretching peaks may be observed around 2990, 2950, and 2870 cm⁻¹. msu.edu

The carbonyl (C=O) stretching frequency is another key indicator. For a carboxylic acid dimer, this peak is found near 1710 cm⁻¹. msu.edu In metal carboxylate complexes, asymmetric and symmetric stretching modes of the carboxylate group (COO⁻) are observed. For instance, in a related bismuth complex, these bands were recorded at approximately 1430 cm⁻¹ and 1362 cm⁻¹. rsc.org The Bi-O stretching vibrations are expected at lower wavenumbers, typically in the range of 500-700 cm⁻¹. researchgate.net In some bismuth oxide materials, Bi-O stretching vibrations have been observed around 650-700 cm⁻¹ and a more intense Bi-O-Bi bond vibration at 844 cm⁻¹. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | 3600 - 3100 | rsc.org |

| C-H Stretch | ~2990, 2950, 2870 | msu.edu |

| C=O Stretch (Carboxylic Acid Dimer) | ~1710 | msu.edu |

| COO⁻ Asymmetric Stretch | ~1430 | rsc.org |

| COO⁻ Symmetric Stretch | ~1362 | rsc.org |

| Bi-O Stretch | 500 - 700 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of atoms within a molecule. While specific NMR data for bismuth lactate is not extensively detailed in the provided search results, general principles and data from related compounds can be inferred.

For the lactate moiety, ¹H NMR spectra would show characteristic signals for the CH₃, CH, and OH protons. In an aqueous solution of lactic acid, the CH proton appears as a quartet around 4.10 ppm, and the CH₃ protons as a doublet around 1.32 ppm. hmdb.ca In ¹³C NMR spectra of lactate, the carbons typically resonate at approximately 185.265 ppm (C=O), 71.198 ppm (CH-OH), and 22.764 ppm (CH₃). bmrb.io

²⁰⁹Bi NMR could, in principle, be used to study the bismuth center. However, ²⁰⁹Bi is a quadrupolar nucleus that tends to produce very broad signals, making high-resolution NMR challenging. huji.ac.il Studies on other bismuth complexes have utilized ¹³C NMR to characterize the coordination of organic ligands. researchgate.net Variable-temperature NMR studies on other bismuth oxide materials have been used to investigate ionic motion. chemrxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and can be used to estimate properties like the optical band gap in solid materials. researchgate.net For bismuth compounds, UV-Vis spectra can reveal information about the electronic structure.

In studies of bismuth oxide nanoparticles, a strong absorption is observed in the UV region, with the absorption edge used to determine the band gap. researchgate.net The absorption spectra of bismuth-doped glasses also show strong UV absorption, with the cutoff wavelength shifting depending on the dopant concentration. cmu.ac.th In some cases, specific absorption peaks can be attributed to the presence of Bi³⁺ ions. For instance, an absorption peak at 232 nm has been associated with Bi³⁺ in Bi₂O₃. researchgate.net The electronic transitions in bismuth lactate would likely involve both the lactate ligand and the bismuth center. Studies on sodium lactate solutions have shown weak absorption in the UV/Visible region with some distinct peaks observed after processing. nih.gov

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides a "molecular fingerprint" by detecting inelastically scattered light from molecular vibrations. frontiersin.orgmdpi.com This technique is complementary to IR spectroscopy and is particularly useful for studying aqueous samples due to the weak Raman scattering of water. frontiersin.org

The Raman spectrum of lactic acid shows several sharp and well-resolved peaks, particularly in the 700 to 1500 cm⁻¹ frequency range. scielo.br A principal peak around 830 cm⁻¹ has been used to detect lactic acid in biological tissues. scielo.br For bismuth-containing materials, Raman spectroscopy is effective for structural analysis. lehigh.edu In bismuth oxides, Raman bands in the low-frequency region (120-650 cm⁻¹) are assigned to vibrations of the bismuth units. scirp.org Specifically, a strong, broad band around 370 cm⁻¹ can be attributed to Bi-O-Bi vibrations, while a shoulder at 591 cm⁻¹ is assigned to Bi-O⁻ stretching vibrations in [BiO₆] octahedral units. scirp.org

| Component | Characteristic Raman Peak (cm⁻¹) | Reference |

| Lactic Acid | ~830 | scielo.br |

| Bi-O-Bi Vibrations | ~370 | scirp.org |

| Bi-O⁻ Stretch | ~591 | scirp.org |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) is a primary technique for determining the crystal structure and phase composition of a solid material.

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a material by comparing the experimental diffraction pattern to reference patterns from a database. mdpi.comacs.org While a specific indexed PXRD pattern for bismuth lactate was not found in the search results, the methodology for its characterization is well-established.

The synthesis of bismuth lactate has been confirmed using X-ray diffraction techniques. benchchem.com In the characterization of other bismuth-containing materials, such as bismuth nanospheres, PXRD patterns are indexed to a specific crystal system, for example, a rhombohedral phase for elemental bismuth. researchgate.net Similarly, for bismuth oxychloride (BiOCl), the XRD patterns are matched with the standard pattern for tetragonal BiOCl. hep.com.cn The analysis of a new bismuth lactate sample would involve collecting a diffraction pattern and comparing it to known phases to confirm its identity and purity. monash.edu Impurity phases, if present, would also be identified through their characteristic diffraction peaks. mdpi.com

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

A key study on bismuth (S)-lactate reported its structural characterization after synthesis from Bi(OH)₃ and lactic acid. The analysis revealed that bismuth lactate crystallizes in a monoclinic system with the space group C2. researchgate.net The crystal structure is built upon a three-dimensional network, a consequence of the versatile coordination of the lactate groups, which act as both chelating and bridging ligands. This results in a high coordination number for the bismuth atom. researchgate.net

The detailed crystallographic data obtained from the single-crystal X-ray diffraction analysis are summarized in the table below. researchgate.net

Interactive Data Table: Crystallographic Data for Bismuth (S)-Lactate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a | 2222.5(3) pm |

| b | 608.74(2) pm |

| c | 1116.8(1) pm |

| β | 119.13(1)° |

| Z (Formula units per unit cell) | 4 |

| R-value | 3.92% |

| Rw-value | 4.34% |

This table presents the unit cell parameters and refinement statistics for bismuth (S)-lactate as determined by single-crystal X-ray diffraction. researchgate.net

Electron Diffraction Techniques for Structural Elucidation

Electron diffraction is another valuable technique for determining the crystal structure of materials. It is particularly useful for studying very small crystals, often only a few tens of nanometres in size, which may be too small for conventional single-crystal X-ray diffraction. springernature.com The technique works by scattering a beam of electrons off a crystalline sample and analyzing the resulting diffraction pattern. springernature.com

While specific studies applying electron diffraction to bismuth lactate are not prominently detailed in the literature, the technique has been successfully used to elucidate the structures of other complex bismuth-containing materials, such as bismuth subsalicylate (the active ingredient in Pepto-Bismol) and various bismuth telluride phases. springernature.comacs.orgmdpi.com For instance, the crystal structure of bismuth subsalicylate was revealed by merging electron diffraction datasets from several nanocrystals to achieve high completeness. springernature.com Similarly, electron diffraction patterns have confirmed the crystal structure and orientation of bismuth telluride (Bi₂Te₃) nanowires. acs.org These applications demonstrate the potential and utility of electron diffraction for the structural analysis of bismuth compounds, including cases where only nano- or microcrystalline samples of bismuth lactate might be available.

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are crucial for understanding the thermal stability of bismuth lactate and the chemical pathways through which it decomposes upon heating. By monitoring changes in the material's properties as a function of temperature, these methods provide insight into its composition and thermal behavior.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Patterns

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For bismuth lactate, TGA reveals a multi-step decomposition process. Studies have shown that the thermal decomposition of bismuth lactate, with a proposed composition of BiC₉H₁₅O₉, begins with an initial mass loss corresponding to the release of water. sibran.ru As the temperature increases, further decomposition occurs with the evolution of gases such as carbon dioxide (CO₂). sibran.ru The process ultimately leads to the formation of bismuth oxide (α-Bi₂O₃ in its monoclinic modification) at temperatures above 450 °C. sibran.ru

The total mass loss observed in the TGA experiments is consistent with the theoretical value calculated for the decomposition of BiC₉H₁₅O₉ to Bi₂O₃. One study reported an experimental total mass loss of 51.2%, which closely matches the theoretically calculated value of 51.08%. sibran.ru However, the decomposition is noted to be complex; annealing bismuth lactate at 300 °C for an extended period can result in a mixture of α-Bi₂O₃ and β-Bi₂O₃, with a small amount of metallic bismuth. sibran.ru

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to measure thermal transitions where no mass loss occurs, such as melting, crystallization, and glass transitions. innovatechlabs.comlabcompare.com DTA measures the temperature difference between a sample and an inert reference, while DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. innovatechlabs.comlabcompare.com

DSC analysis of bismuth lactate complements the TGA data by identifying the energetic nature of the decomposition steps. The DSC curve for bismuth lactate shows distinct thermal events corresponding to the decomposition stages. sibran.ru When analyzed in conjunction with mass spectrometry, the DSC peaks can be correlated with the release of specific molecules like H₂O and CO₂. sibran.ru The data from these analyses provide a comprehensive picture of the thermal behavior of the compound, detailing both the temperatures at which decomposition occurs and the energy changes (endothermic or exothermic) associated with these processes. sibran.ru

Interactive Data Table: Thermal Decomposition Events for Bismuth Lactate

| Temperature Range | Technique | Observation | Associated Process |

| < 450 °C | TGA/DSC | Continuous mass loss, multiple thermal events | Decomposition with release of water and CO₂ |

| > 450 °C | TGA | Stable mass | Formation of stable monoclinic Bi₂O₃ |

| Final Mass Loss | TGA | ~51.2% | Consistent with conversion of BiC₉H₁₅O₉ to Bi₂O₃ |

This table summarizes the key thermal events observed during the heating of bismuth lactate as identified by TGA and DSC analyses. sibran.ru

Microscopic and Morphological Characterization

Understanding the particle size, shape, and surface features of bismuth lactate is important for its characterization. Microscopic techniques provide direct visualization of the material's morphology.

Scanning Electron Microscopy (SEM) for Surface and Particle Morphology

Scanning Electron Microscopy (SEM) is a widely used technique to obtain high-resolution images of a material's surface topography and morphology. SEM studies of bismuth lactate synthesized from bismuth oxide and lactic acid solutions have provided insights into its particle structure. sibran.ru

Electron microscopy reveals that the morphology of the resulting bismuth lactate can be influenced by the synthesis conditions. sibran.ru For example, studies have shown images of bismuth lactate particles formed under different molar ratios of reactants. sibran.ru The resulting particles can be agglomerated into larger formations. sibran.ru This morphological information is valuable for understanding how synthesis parameters can be tuned to control the physical characteristics of the final product.

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) is a powerful analytical technique used to investigate the internal microstructure of materials at a high resolution. lboro.ac.uk In this method, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. lboro.ac.uk TEM can provide detailed information on the morphology, size, and crystal structure of a material at the atomic scale. lboro.ac.uknanosurf.com

For bismuth-containing compounds, TEM is instrumental in characterizing nanoscale features. For instance, studies on bismuth nanoparticles have utilized TEM to observe their size, shape, and crystalline nature. researchgate.netrsc.org In one study, TEM was used to directly record the solid-liquid phase transitions of silica-encapsulated bismuth nanoparticles, demonstrating the technique's capability for in-situ analysis. rsc.org The encapsulation was shown to prevent the agglomeration of nanoparticles upon melting. rsc.org

When applied to bismuth lactate, TEM could reveal critical information about its nanoscale characteristics. High-resolution TEM (HRTEM) imaging could identify the arrangement of atoms and crystallographic details, while selected area electron diffraction (SAED) patterns could determine the crystal structure and phase of the material. lboro.ac.ukscirp.org Furthermore, TEM can be combined with techniques like Energy-Dispersive X-ray Spectroscopy (EDX), which allows for elemental mapping and compositional analysis of the sample, confirming the distribution of bismuth within the lactate matrix. lboro.ac.ukfrontiersin.org This would be particularly useful for assessing the homogeneity of synthesized bismuth lactate powders or nanostructures.

Elemental Composition Analysis and Purity Assessment

Determining the elemental composition of a synthesized compound is a fundamental step to confirm its chemical formula and assess its purity. For bismuth lactate, this involves quantifying the mass percentages of its constituent elements—bismuth, carbon, and hydrogen—and ensuring the absence of significant metallic impurities.

Conventional Elemental Analysis (e.g., C, H, Bi content)

Conventional elemental analysis, typically through combustion analysis for carbon and hydrogen, and other methods for bismuth, provides the percentage composition of the elements in the compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula. The most common form is bismuth(III) lactate, with the chemical formula Bi(C₃H₅O₃)₃, which corresponds to C₉H₁₅BiO₉.

Research on the synthesis of bismuth lactate has reported experimental values for bismuth content. In one study, chemical analysis of the synthesized product yielded a bismuth content of 43.76%. sibran.ru This value aligns closely with the theoretical percentage of bismuth in Bi(C₉H₁₅O₉), which is approximately 43.89%. This close agreement between experimental and theoretical values helps to confirm the identity and stoichiometry of the synthesized compound. sibran.ru

Inductively Coupled Plasma (ICP) Techniques for Metal Content

Inductively Coupled Plasma (ICP) based methods, such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful analytical techniques for highly sensitive and accurate elemental analysis. unine.chunr.edu.ar These methods are capable of detecting a wide range of elements at trace levels, often in the parts-per-million (ppm) to parts-per-billion (ppb) range. unine.ch In these techniques, a sample is introduced into a high-temperature argon plasma, which excites or ionizes the atoms of the elements present. unine.ch The resulting emitted light (in ICP-OES) or the separated ions (in ICP-MS) are then detected to quantify the elemental concentrations. unine.ch

ICP techniques are widely employed in the pharmaceutical industry for the determination of elemental impurities. unine.chunr.edu.ar In the context of bismuth lactate, ICP-OES or ICP-MS would be the method of choice for verifying the precise concentration of bismuth in the final product and for ensuring that the levels of other metallic impurities are below the specified limits. For example, research on the metabolism of bismuth subsalicylate used ICP-OES to monitor the concentration of soluble bismuth during experiments. nih.gov The high sensitivity, accuracy, and multi-element capability of ICP methods make them indispensable for the quality control of high-purity chemical compounds like bismuth lactate. nih.govnih.gov

Chiral Analysis of Bismuth Lactate Stereoisomers

Chirality is a key feature of many molecules in chemistry and biology. rsc.org Lactic acid, the precursor to bismuth lactate, is a chiral molecule because its central carbon atom is bonded to four different groups, making it a stereocenter. msu.edu It exists as two non-superimposable mirror images, or enantiomers: D-(-)-lactic acid and L-(+)-lactic acid. msu.edu

The analysis and separation of these stereoisomers are crucial, as different isomers can have different properties. Commercially available bismuth lactate is often supplied as a racemic mixture, which contains equal amounts of the enantiomers. nih.gov The separation and identification of stereoisomers typically require specialized analytical techniques. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, is a common method for separating enantiomers. sigmaaldrich.com Other advanced methods, such as certain mass spectrometry techniques, can also be used to distinguish between chiral isomers. researchgate.net For bismuth lactate, such analyses would be essential to isolate and characterize the individual stereoisomers and to study their specific properties.

Coordination Chemistry and Supramolecular Assembly of Bismuth Lactate

Ligand Design and Coordination Environment of Bismuth(III) Centers

The coordination environment around the central Bi(III) ion in bismuth lactate (B86563) is fundamentally dictated by the nature of the lactate anion and the inherent preference of bismuth for high coordination numbers. sci-hub.seresearchgate.net This combination leads to structurally complex and stable compounds. researchgate.net

The lactate anion is a classic example of an α-hydroxycarboxylate, possessing both a carboxylate group (-COO⁻) and an α-hydroxy group (-OH). Both of these functional groups are capable of coordinating to the Bi(III) center. This dual functionality allows the lactate ligand to exhibit versatile coordination modes, acting as both a chelating and a bridging ligand. researchgate.netresearchgate.net

In a chelating interaction, both the carboxylate oxygen and the α-hydroxy oxygen of a single lactate anion bind to the same bismuth center, forming a stable five-membered ring. This mode is common for α-hydroxycarboxylates in coordination chemistry. psu.edu In a bridging interaction, the lactate anion links two different Bi(III) centers, typically via its carboxylate group, facilitating the formation of extended structures. sci-hub.seresearchgate.net This versatile coordination is a key factor in the formation of the polymeric network observed in the crystal structure of bismuth lactate. researchgate.netresearchgate.net

Bismuth(III) is known for its structural complexity and its tendency to adopt high coordination numbers, which can range from three to ten, and are sometimes even higher. sci-hub.selibretexts.org In its complexes with organic acids like lactic acid, bismuth typically exhibits coordination numbers of 8 or 9. sci-hub.se The structure of the bismuth aqua ion, [Bi(H₂O)₉]³⁺, provides a reference point, showing a tricapped trigonal prismatic geometry with a coordination number of nine. sci-hub.se

Structural characterization of bismuth (S)-lactate via single-crystal X-ray diffraction has confirmed that the bismuth center exists in a high coordination number environment. researchgate.netresearchgate.net The resulting geometry is often a distorted version of idealized high-coordination polyhedra, such as a dodecahedron, square antiprism, or a capped trigonal prism. libretexts.orglibretexts.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (pm) | 2222.5(3) |

| b (pm) | 608.74(2) |

| c (pm) | 1116.8(1) |

| β (°) | 119.13(1) |

| Formula Units (Z) | 4 |

Formation of Polymeric and Oligomeric Bismuth-Lactate Structures

The ability of the lactate anion to act as a bridging ligand is central to the formation of extended networks in the solid state. sci-hub.seresearchgate.net The interaction of bismuth with carboxylate groups frequently leads to polymeric one-, two-, or three-dimensional structures. sci-hub.se In the case of bismuth lactate, the combination of chelating and bridging coordination modes results in a three-dimensional polymeric network. researchgate.netresearchgate.net

Analogous bismuth carboxylate systems demonstrate this principle clearly. For instance, certain bismuth-ferrocene carboxylates form one-dimensional coordination polymers where hepta- and octacoordinate bismuth centers are interconnected by bridging carboxylate ligands. rsc.org Similarly, IR spectral analysis of synthesized bismuth lactate suggests the formation of dimers, which are simple oligomeric structures, through interactions involving the hydroxyl groups. sibran.ru The formation of these extended structures is a hallmark of bismuth carboxylate chemistry, driven by the metal's high coordination number and the ligand's multidentate character. researchgate.net

Influence of Anions and Co-ligands on Complex Formation

The final structure of a bismuth coordination compound is often sensitive to the presence of other species in the reaction mixture, such as anions and co-ligands, which can be incorporated into the final structure. researchgate.netnih.gov

Anions, particularly halides, can play a significant role in directing the structure of bismuth coordination polymers. uni-giessen.de They can coordinate directly to the bismuth center, acting as co-ligands and influencing the coordination number and geometry. researchgate.netmdpi.com In many halidobismuthate structures, halide ions act as bridging ligands, linking bismuth centers to form polymeric chains or networks. uni-giessen.deacs.org The nature of the halide can affect the optical and structural properties of the resulting compound. uni-giessen.de In some cases, the interaction between the anion and the bismuth center is strong enough to dictate the entire supramolecular assembly, overcoming other potential bonding arrangements. acs.org

Co-ligands, such as water molecules or other organic ligands, also have a profound impact. Water molecules frequently complete the coordination sphere of the Bi(III) ion and participate in extensive hydrogen-bonding networks that stabilize the crystal structure. mdpi.com The presence of different co-ligands can lead to entirely different structural outcomes, as seen in various mixed-ligand bismuth complexes. researchgate.net

| Primary Ligand | Anion/Co-ligand | Structural Role of Anion/Co-ligand | Resulting Structural Feature | Reference |

|---|---|---|---|---|

| Pyridine-4-carbaldehyde thiosemicarbazone | Cl⁻ | Acts as a coordinating and charge-balancing ion. Five Cl⁻ donors coordinate to Bi(III). | Formation of a 1D coordination polymer, [Bi(HQ)(Cl)₄]n, with a Bi(III) coordination number of six. | mdpi.com |

| Ethylenediaminetetraacetate (B1237979) (Edta⁴⁻) | Cl⁻ | The Cl⁻ anion is present in the bismuth coordination sphere. | Forms a mixed-ligand complex, [Bi(Edta)Cl]⁻, which assembles into polymer chains. | researchgate.net |

| 4-cyanopyridine | Cl⁻, Br⁻ | Halide ions act as the exclusive bridging units. | Formation of 1D zigzag chains, {BiX₄N₂}n, with the halide nature influencing luminescence. | uni-giessen.de |

| Pyridine-2,3-dicarboxylic acid | H₂O | Acts as a monocoordinated ligand. | Participates in the coordination sphere and stabilizes the supramolecular structure via hydrogen bonding. | mdpi.com |

Mechanistic Investigations of Biological and Chemical Interactions Excluding Clinical Context

Enzymatic Inhibition Studies of Bismuth Lactate (B86563) In Vitro

The bismuth ion (Bi³⁺) has been shown to be a potent inhibitor of several key enzymes. This inhibition is a primary mechanism behind its biological activity. The following subsections detail its interaction with specific enzymes in controlled laboratory settings.

Bismuth compounds are effective inhibitors of urease, a crucial enzyme for the survival of microorganisms like Helicobacter pylori in acidic environments. researchgate.netnih.gov Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849), which neutralizes stomach acid, allowing the bacterium to colonize the gastric mucosa. researchgate.net Studies using various bismuth complexes have demonstrated that Bi³⁺ can bind to the active site of the enzyme, particularly interacting with cysteine residues. researchgate.netnih.gov

The mechanism of inhibition can vary depending on the specific bismuth compound used. For example, some bismuth complexes act as competitive inhibitors, while others exhibit non-competitive inhibition. researchgate.net Kinetic analyses have shown that bismuth can act as both a competitive inhibitor and a time-dependent inactivator of urease. nih.gov The binding of the bismuth ion to the active site cysteine (Cys319) has been identified as a key mechanism of enzyme inactivation. nih.gov However, some studies using highly soluble bismuth complexes did not observe enzymatic inhibition in vitro, suggesting that the specific formulation and solubility of the bismuth compound can influence its efficacy against urease. rsc.orgnih.gov

Bismuth also disrupts the antioxidant defense systems of bacteria by inhibiting enzymes like catalase. researchgate.net Catalase is vital for protecting the cell from oxidative damage by breaking down hydrogen peroxide. By inhibiting this and other antioxidant enzymes such as superoxide (B77818) dismutase, bismuth treatment leads to increased oxidative stress within the bacterial cell. researchgate.netresearchgate.net

Table 1: In Vitro Inhibition of Urease and Catalase by Bismuth Compounds

| Enzyme | Source Organism/Type | Inhibition Mechanism | Key Research Findings | Reference |

|---|---|---|---|---|

| Urease | Jack Bean / Klebsiella aerogenes | Competitive and Non-competitive | Bi³⁺ binds to active site cysteine residues (Cys319), leading to inactivation. The specific inhibition type depends on the bismuth complex used. | researchgate.netnih.gov |

| Catalase | Helicobacter pylori | Enzyme Inhibition | Bismuth disrupts the antioxidant defense system, leading to increased oxidative stress in the bacterium. | researchgate.net |

Bismuth salts have been found to inhibit the lipolytic activity of H. pylori, which includes both lipase (B570770) and phospholipase activity. dntb.gov.ua These enzymes are important for the breakdown of lipids in the host's gastric environment.

Furthermore, bismuth directly targets enzymes within central metabolic pathways. One such enzyme is fumarase, which operates in the tricarboxylic acid (TCA) cycle. nih.gov Fumarase catalyzes the reversible hydration of fumarate (B1241708) to L-malate. dntb.gov.uanih.gov Proteomic studies identified fumarase as a bismuth-binding protein in H. pylori. dntb.gov.ua Subsequent investigations confirmed that the binding of one bismuth ion per monomer of the enzyme leads to a near-stoichiometric inactivation. nih.gov This interaction follows an apparent non-competitive inhibition mechanism, highlighting the TCA cycle as a significant molecular target for bismuth's antibacterial action. nih.gov

Table 2: In Vitro Inhibition of Lipase/Phospholipase and Fumarase by Bismuth Compounds

| Enzyme | Source Organism | Inhibition Mechanism | Key Research Findings | Reference |

|---|---|---|---|---|

| Lipase/Phospholipase | Helicobacter pylori | Enzyme Inhibition | Bismuth salts inhibit the lipolytic activity of the bacterium. | dntb.gov.ua |

| Fumarase | Helicobacter pylori | Non-competitive Inhibition | Bismuth binding results in a near-stoichiometric inactivation of the enzyme, disrupting the TCA cycle. | nih.gov |

Molecular Interactions with Model Microorganisms (e.g., H. pylori)

Bismuth's antimicrobial activity is multi-targeted, affecting numerous cellular processes simultaneously. This multifaceted approach is evident in its interactions with model organisms like Helicobacter pylori.

Bismuth effectively neutralizes key offensive capabilities of H. pylori by downregulating the expression of major virulence factors. researchgate.net These include Cytotoxin-associated gene A (CagA) and Vacuolating cytotoxin A (VacA), proteins that are injected or secreted by the bacterium to manipulate host cells and cause damage. researchgate.netnih.govrupahealth.com CagA is known to deregulate host cell signaling pathways, while VacA induces the formation of vacuoles in gastric cells, leading to cell damage. rupahealth.comsemanticscholar.org

In addition to inhibiting these toxins, bismuth disrupts bacterial motility by interfering with flagella assembly. researchgate.net Flagella are essential for the bacterium to move through the viscous gastric mucus and colonize the stomach lining. By impairing this process, bismuth hinders a critical step in the establishment of infection.

Bismuth compounds, particularly bismuth thiols, have demonstrated potent activity against bacterial biofilms. medcraveonline.comnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix of exopolysaccharides (EPS), which protect them from antimicrobial agents. medcraveonline.com

The anti-biofilm mechanism of bismuth is linked to its ability to inhibit EPS production. medcraveonline.com This is thought to occur through the disruption of metabolic pathways essential for EPS synthesis, such as those involved in ATP production. medcraveonline.com By interfering with iron metabolism, bismuth may disrupt the function of enzymes required for generating the energy needed to produce the biofilm matrix. medcraveonline.com At sub-inhibitory concentrations, bismuth compounds can prevent biofilm formation and, at higher concentrations, can disrupt established biofilms of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. medcraveonline.comnih.gov

Advanced Analytical Methodologies for Bismuth Lactate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For bismuth lactate (B86563), both liquid and gas chromatography play crucial roles, often coupled with various detectors for quantification and identification.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like bismuth lactate. The method's versatility lies in the wide array of stationary phases, mobile phases, and detectors that can be tailored to the analyte of interest. In the context of bismuth-containing pharmaceuticals, reversed-phase HPLC (RP-HPLC) is frequently employed.

For instance, a stability-indicating RP-HPLC method was developed for the simultaneous estimation of bismuth subcitrate, a related bismuth compound, along with other active ingredients. asiapharmaceutics.inforesearchgate.net This methodology utilizes a C18 column, a popular choice for reversed-phase separations, with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727). asiapharmaceutics.inforesearchgate.net Detection is typically achieved using a UV-Vis detector, as many organic ligands, and sometimes the metal complex itself, absorb ultraviolet or visible light. sielc.complos.orgnih.gov For the analysis of bismuth complexes with ligands like ethylenediaminetetraacetate (B1237979) (EDTA), detection can be set at a specific wavelength, such as 265 nm. researchgate.net

While direct HPLC methods for bismuth lactate are not extensively detailed in publicly available literature, a method can be constructed based on the analysis of its components and related compounds. The lactate component can be quantified using enzymatic assays coupled with HPLC or by HPLC-MS/MS (B15284909) methods. benchchem.commdpi.com A HILIC (Hydrophilic Interaction Liquid Chromatography) column with a mobile phase of acetic acid-ammonium acetate (B1210297) buffer and acetonitrile (B52724) has been used for lactate separation. mdpi.com For the bismuth moiety, pre-column derivatization with a chelating agent like EDTA allows for sensitive UV detection. researchgate.net Alternatively, coupling HPLC with a mass spectrometer (HPLC-MS) allows for the direct detection of the bismuth lactate complex or its ions.

Table 1: Illustrative HPLC Parameters for Analysis of Bismuth Compounds and Lactate

| Parameter | Setting for Bismuth Subcitrate Analysis asiapharmaceutics.inforesearchgate.net | Setting for Lactate Analysis mdpi.com | Setting for Bismuth-EDTA Complex researchgate.net |

|---|---|---|---|

| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | HILIC (100 x 4.6 mm, 3.5 µm) | ODS (Octadecylsilyl) |

| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol (40:60 v/v) | 0.05 M Acetic acid-ammonium acetate buffer (pH 3.0) : Acetonitrile (40:60 v/v) | 0.01 mol/dm³ monochloroacetate buffer (pH 3.0) with 2.0x10⁻³ mol/kg⁻¹ tetrabutylammonium (B224687) bromide |

| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min |

| Detector | UV-Vis | Triple Quadrupole Mass Spectrometer | UV-Vis (265 nm) |

| Retention Time | 4.661 min | ~3.5 min (total run time) | Not specified |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Bismuth lactate itself is a non-volatile salt and cannot be directly analyzed by GC. However, GC, particularly when coupled with mass spectrometry (GC-MS), is invaluable for the analysis of volatile organobismuth compounds that could be formed from bismuth lactate through derivatization or environmental transformation. nih.govresearchgate.net

For example, bismuth ions in environmental or biological samples can be derivatized to form volatile species like trimethylbismuth (B1197961) or other trialkylbismuth compounds. These derivatives can then be readily analyzed by GC-MS. researchgate.net The analysis of such compounds typically involves a capillary column, such as a DB-5MS, and a temperature program to elute the compounds based on their boiling points. jst.go.jp The mass spectrometer then detects and identifies the separated volatile bismuth species.

Research on volatile organobismuth compounds has utilized GC-MS to monitor reaction pathways and characterize new compounds. nih.govrsc.orgmdpi.com For instance, the analysis of methyldiethylbismuth (MeEt₂Bi) was achieved using GC separation, demonstrating the technique's capability to separate different alkylated bismuth species. researchgate.net

Table 2: Example GC-MS Parameters for Volatile Organobismuth Compound Analysis

| Parameter | Setting for Volatile Flavor Compounds (General) jst.go.jp | Setting for Volatile Fig Compounds (General) frontiersin.org |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | VF-WAX ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.5 mL/min) | Helium (1.3 mL/min) |

| Injection Mode | Splitless | Splitless |

| Oven Program | Example: 50°C hold, ramp to 250°C | 40°C (1 min), ramp 5°C/min to 220°C, ramp 10°C/min to 250°C (hold 5 min) |

| Detector | Mass Spectrometer (e.g., Quadrupole) | Mass Spectrometer (e.g., 5975C Inert XL EI/CI/MSD) |

| MS Scan Range | m/z 40-600 | m/z 35-500 |

Mass Spectrometry for Trace Analysis and Compound Identification

Mass spectrometry (MS) is an indispensable tool for the analysis of bismuth lactate, providing unparalleled sensitivity for trace analysis and detailed structural information. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to study the fragmentation of a selected precursor ion. unt.edu This technique is crucial for elucidating the structure of compounds like bismuth lactate. In an MS/MS experiment, the bismuth lactate ion would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these fragments are then analyzed in the second mass analyzer. unt.eduacs.org

The fragmentation pattern provides a "fingerprint" of the molecule's structure. For a metal-ligand complex like bismuth lactate, fragmentation would likely involve the loss of neutral molecules such as water, carbon dioxide, or the lactate ligand itself. researchgate.net Studies on other metal-lactate complexes using electrospray ionization (ESI)-MS/MS have shown that fragmentation pathways are influenced by the metal's oxidation state and coordination strength. researchgate.net The dissociation of dimeric metal-lactate complexes often involves the loss of a lactic acid molecule. researchgate.net The analysis of peptides and other organic molecules by MS/MS provides a framework for understanding how organic moieties like lactate might fragment. acs.orgnih.gov

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. upce.czresearchgate.net This is particularly important for confirming the identity of a novel compound or for distinguishing between compounds with the same nominal mass but different elemental compositions.

The utility of HRMS has been demonstrated in the definitive identification of a synthesized methyl bismuth cysteine complex. researchgate.net By comparing the experimentally measured accurate mass of the molecular ion ([M+H]⁺ at m/z 344.0160) with the theoretically calculated mass for the proposed formula (BiC₄H₉NO₂S, calculated m/z 344.01581), researchers could confirm the elemental composition with high confidence. researchgate.net This approach would be directly applicable to bismuth lactate, allowing for the unambiguous confirmation of its elemental formula, C₉H₁₅BiO₉. The characteristic isotopic pattern of bismuth (¹⁰⁹Bi is the only stable isotope) simplifies the interpretation of the mass spectrum compared to elements with multiple isotopes. upce.cz

Electrochemical Methods for Bismuth Lactate Detection

Electrochemical methods offer a sensitive, rapid, and often low-cost alternative for the detection of electroactive species. The analysis of bismuth lactate can be approached by targeting either the bismuth(III) ion or the lactate ligand.

Various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave anodic stripping voltammetry (SWASV), have been developed for the sensitive detection of bismuth ions. researchgate.netpreprints.orgresearchgate.net These methods often involve the deposition of bismuth onto an electrode surface (such as gold, carbon paste, or glassy carbon) followed by a stripping step where the deposited bismuth is oxidized, generating a current proportional to its concentration. researchgate.netnih.govcore.ac.uk For instance, SWASV using a bismuth film electrode has achieved limits of detection for other metal ions in the nanogram per liter range, highlighting the potential sensitivity for bismuth itself. researchgate.net

Potentiometric sensors, which measure a potential difference, have also been designed for bismuth ion detection. A carbon paste electrode modified with specific ionophores has shown a linear response to Bi(III) ions over a wide concentration range (4.8 x 10⁻⁷ to 1.0 x 10⁻² M) with a detection limit of 1.45 x 10⁻⁷ M. researchgate.net

Furthermore, potentiometric biosensors have been developed for lactate detection. nih.goveuropa.eu These sensors typically immobilize the enzyme lactate dehydrogenase on an electrode surface. The enzymatic reaction of lactate produces a change in pH or another electroactive species that can be measured. nih.goveuropa.eu A nanostructured potentiometric biosensor demonstrated a detection limit for lactate as low as 2x10⁻⁷ M. europa.eu By combining the principles of bismuth and lactate electrochemical sensing, it is conceivable to develop specific sensors for bismuth lactate.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Bismuth |

| Bismuth citrate |

| Bismuth lactate |

| Bismuth subcitrate |

| Bismuth subgallate |

| Carbon dioxide |

| Ethylenediaminetetraacetate (EDTA) |

| Lactic acid |

| Lactate |

| Methanol |

| Methyldiethylbismuth |

| Phosphate |

| Tetrabutylammonium bromide |

| Trimethylbismuth |

Stripping Voltammetry (e.g., Potentiometric Stripping Analysis)

Stripping voltammetry is a highly sensitive electroanalytical technique capable of detecting trace amounts of metals, including bismuth, down to the parts-per-billion (ppb) level. tsijournals.com The method's high sensitivity is attributable to a preconcentration step where the target metal ions are accumulated onto the working electrode surface before being "stripped" or re-dissolved into the solution. tsijournals.com

A key innovation in this field is the use of bismuth-film electrodes (BiFE) as a non-toxic and environmentally friendly alternative to traditional mercury-based electrodes. researchgate.netresearchgate.net These films can be prepared in situ on a substrate, such as a glassy carbon electrode, by co-depositing bismuth ions with the target metal analytes from the sample solution. tsijournals.comscielo.brscielo.br

Potentiometric Stripping Analysis (PSA) is a specific mode of stripping analysis where, after the deposition step, the analyte is stripped from the electrode using a constant current or a chemical oxidizing agent. iaea.orgsci-hub.se The potential of the working electrode is then monitored as a function of time. The time taken for the potential to shift abruptly corresponds to the complete removal of the analyte and is proportional to its initial concentration. sci-hub.se PSA combined with bismuth-film electrodes has been shown to produce well-defined, sharp stripping peaks with excellent signal-to-background characteristics, enabling sub-ppb detection limits for various metals. tsijournals.comresearchgate.net

| Technique | Electrode System | Analyte(s) | Key Parameters | Detection Limit (LOD) | Source |

|---|---|---|---|---|---|

| Potentiometric Stripping Analysis (PSA) | Bismuth-Film Electrode (BiFE) on Glassy Carbon | Cd, Pb, Zn | In-situ film preparation from 500 µg/L Bi(III) in 0.1 M acetate buffer (pH 4.5) | Sub-ppb levels | tsijournals.comresearchgate.net |

| Square Wave Anodic Stripping Voltammetry (SWASV) | Bismuth-Antimony Film Electrode (Bi-SbFE) on Glassy Carbon | Cd, Pb | Deposition at -1.1 V for 300s; 4 mg/L Bi(III) and 1 mg/L Sb(III) in sample | Cd: 0.22 µg/L, Pb: 0.62 µg/L | scielo.brscielo.br |

| Anodic Stripping Voltammetry (ASV) | Bismuth-Film Electrode (BiFE) | Ag(I) | Accumulation time: 60s | 2.1 µg/L | researchgate.net |

| Anodic Stripping Voltammetry (ASV) | Bismuth-Film on Pencil Graphite | Cd, Pb, Zn | Simultaneous deposition at -1.40 V | Cd: 0.3 ppb, Pb/Zn: 0.4 ppb | tsijournals.com |

Amperometric Detection Methods

Amperometric detection operates by applying a constant potential to a working electrode and measuring the resulting current generated from the oxidation or reduction of an electroactive species. mdpi.com While direct amperometric detection of the intact bismuth lactate compound is not widely documented, the principle can be applied to its constituents. Specifically, amperometric biosensors for lactate are well-established. acs.orgmdpi.com

These biosensors typically function by immobilizing the enzyme lactate oxidase onto an electrode surface. The enzyme catalyzes the oxidation of lactate, producing hydrogen peroxide, which is then electrochemically detected at the electrode. The measured current is directly proportional to the lactate concentration. Bismuth compounds have been utilized in the fabrication of such sensors, for instance, by using bismuth ions (Bi³⁺) to entrap enzymes onto the electrode surface, highlighting the versatility of bismuth in electrochemical applications. mdpi.com An amperometric sensor for bismuth lactate would likely operate by quantifying the lactate component following the compound's dissociation in solution.

| Electrode System | Immobilized Enzyme | Detection Principle | Linear Range | Detection Limit (LOD) | Source |

|---|---|---|---|---|---|

| Aluminum-coated cellulose (B213188) electrode | Lactate Oxidase | Amperometric detection of lactate at +0.3 V | 0.125–2 M | 0.23 M | mdpi.com |

| Carbon Paste Electrode (CPE) with Bi³⁺ entrapment | Xanthine Oxidase (example for enzyme entrapment) | Amperometric detection | 0.02-0.06 µM & 1-7.5 µM | Not Specified | mdpi.com |

Atomic Absorption and Emission Spectrometry for Bismuth Quantification

Atomic spectrometry techniques are elemental analysis methods that rely on the interaction of electromagnetic radiation with free atoms in the gas phase. They are destructive but offer exceptional sensitivity and are widely used for quantifying the bismuth content in various samples.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for elemental analysis that can rapidly and simultaneously measure a wide range of elements, including bismuth. nih.govdrawellanalytical.com The method involves introducing a sample, typically as a liquid aerosol, into a high-temperature argon plasma (around 6,000-10,000 K). analytik-jena.com The intense heat desolvates, vaporizes, and atomizes the sample, and then excites the atoms to higher electronic energy levels. As these excited atoms relax to their ground state, they emit photons of light at wavelengths characteristic of each element. drawellanalytical.com The intensity of the emitted light at a specific wavelength is proportional to the concentration of that element in the sample.

For bismuth analysis, specific emission lines are chosen to maximize sensitivity and avoid spectral interferences from other elements in the sample matrix. nih.gov ICP-OES is noted for its robustness and ability to handle complex and high-matrix samples. analytik-jena.com To ensure accuracy, calibration strategies such as matrix-matched standards or the standard additions method are often employed. drawellanalytical.comspectroscopyonline.com

| Wavelength (nm) | Notes | Source |

|---|---|---|

| 306.772 | Identified as a best analytical line with high sensitivity. | nih.gov |

| 223.061 | Commonly used for bismuth analysis. | rsc.org |

| 206.170 | Another analytical line for bismuth determination. | rsc.org |

Flame Atomic Absorption Spectroscopy (FAAS)

Flame Atomic Absorption Spectroscopy (FAAS) is a common and reliable technique for quantifying specific elements in a sample. In this method, a liquid sample containing the analyte is aspirated into a flame (typically an air-acetylene flame), which converts the sample into free ground-state atoms. nih.gov A light source, a hollow cathode lamp containing bismuth, emits a narrow beam of radiation at a wavelength that is characteristic of and can be absorbed by bismuth atoms. optica.org This beam passes through the atomized sample in the flame. The amount of light absorbed is directly proportional to the concentration of bismuth atoms in the sample, following the Beer-Lambert law.

Research has focused on optimizing instrumental parameters such as the fuel-to-oxidant ratio and the burner height to achieve maximum absorption and sensitivity. optica.orgrsc.org While generally less sensitive than plasma or furnace techniques, FAAS is a cost-effective and robust method suitable for determining bismuth at parts-per-million (ppm) concentrations. rsc.org The accuracy and precision of the method can be further improved through the use of an internal standard. nih.gov

| Parameter | Value/Condition | Source |

|---|---|---|

| Wavelength | 306.77 Å (306.8 nm) | optica.org |

| Flame Type | Air-acetylene | rsc.org |

| Solvent System | 1:1 Acetone-water | optica.org |

| Sensitivity | 2.0 µg/ml | optica.org |

| Detection Limit | ~1 µg/ml | optica.org |

Atomic Fluorescence Spectroscopy (AFS)

Atomic Fluorescence Spectroscopy (AFS) is an exceptionally sensitive technique for trace element analysis. rsc.org Like AAS and OES, it requires the sample to be converted into free atoms, often accomplished using a flame or, more commonly for bismuth, through hydride generation (HG). aurorabiomed.comoup.com In the HG-AFS process, the bismuth in an acidified sample is chemically reduced (e.g., with sodium borohydride) to form a volatile bismuth hydride (BiH₃). This gaseous hydride is then swept by an inert gas into an atomizer (e.g., a miniature flame), where it is decomposed into free bismuth atoms. rsc.orgaurorabiomed.com

A high-intensity light source, such as an electrodeless discharge lamp, irradiates the atom cloud, exciting the bismuth atoms. rsc.orgtandfonline.com The subsequent decay of these atoms back to a lower energy state results in the emission of fluorescence, which is detected at a 90-degree angle to the incident light source. The intensity of this fluorescence is proportional to the analyte concentration. HG-AFS offers extremely low detection limits, often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range, making it ideal for ultratrace bismuth determination. rsc.orgoup.com

| Atomizer Type | Key Parameters | Detection Limit (LOD) | Source |

|---|---|---|---|

| Miniature Diffusion Flame (MDF) | Optimized optical path with 307.1 nm interference filter | 1.8 ng/L | rsc.org |

| Flame-in-Gas-Shield (FIGS) | Optimized optical path with 307.1 nm interference filter | 0.9 ng/L | rsc.org |

| Standard HG-AFS System | Microwave-assisted sample digestion; 4.5-6 M HCl concentration | 0.01 ng/mL (in solution) | oup.com |

X-ray Fluorescence Spectroscopy (XRF) for Elemental Mapping

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. mdpi.com The method involves irradiating a sample with a primary X-ray beam. When an atom in the sample is struck by an X-ray of sufficient energy, an electron from one of its inner orbital shells is ejected. To regain stability, an electron from a higher energy orbital falls into the vacancy, releasing a fluorescent X-ray in the process. The energy of this fluorescent X-ray is characteristic of the element from which it was emitted. researchgate.net

By scanning the primary X-ray beam across a sample's surface and collecting the fluorescence signal at each point, a two-dimensional map of the elemental distribution can be generated. mdpi.com This is known as Macro-XRF (MA-XRF) or micro-XRF (µ-XRF), depending on the beam size. mdpi.compnnl.gov XRF is particularly valuable for its non-invasive nature, allowing for the analysis of samples without altering them. It has been successfully used to map the distribution of bismuth in a variety of materials, from environmental sediments to the pigments in historical paintings, where it helped identify the use of "bismuth black". mdpi.compnnl.gov Synchrotron-based XRF offers enhanced sensitivity and spatial resolution due to the high flux and focused nature of the synchrotron radiation. psu.edu

| Technique | Sample Type | Key Findings | Source |

|---|---|---|---|

| Macro-XRF (MA-XRF) | Oil painting (Portrait of Leo X by Raffaello) | Identified the use of "bismuth black" pigment for painting grey tones and metallic objects. | mdpi.com |

| Micro-XRF (µ-XRF) | Hanford Site sediments | Mapped the distribution of uranium and its correlation with other elements, including bismuth, to understand contaminant mobility. | pnnl.gov |

| Synchrotron Radiation XRF | Gold, Lead, and Bismuth metals | Determined Mα and Mβ X-ray fluorescence cross-sections and other fundamental parameters for these heavy elements. | researchgate.net |

Development of Novel Sensor Systems for Bismuth-Lactate Detection

The direct detection of the intact organometallic compound bismuth lactate using dedicated sensor systems is not extensively documented in current scientific literature. Research has predominantly focused on the quantification of its constituent components—bismuth ions (Bi³⁺) and lactate anions—separately, often after dissociation of the compound. For instance, one method involves determining bismuth concentration spectrophotometrically by complexing it with thiourea, while lactate concentration is measured separately using a UV-Vis spectrophotometer. unlp.edu.ar

Despite the absence of specific sensors for the bismuth lactate molecule, the principles underlying advanced sensor technologies for bismuth and lactate individually suggest potential pathways for the future development of such targeted systems. The primary challenges in developing sensors for organometallic compounds include ensuring selectivity against both the metallic ion and the organic ligand, as well as overcoming interference from other species in complex sample matrices. spiedigitallibrary.orgnih.gov

Prospective Electrochemical Sensor Systems

Electrochemical sensors, known for their high sensitivity, portability, and potential for miniaturization, represent a promising avenue for bismuth lactate detection. nih.gov Methodologies could be adapted from the extensive research on lactate and bismuth sensors.

Ion-Selective Electrodes (ISEs): An ISE for bismuth lactate would require a membrane with a specific ionophore capable of selectively binding the intact bismuth lactate molecule or its primary ionic species in solution. While ISEs for Bi³⁺ have been developed using various ionophores, achieving selectivity for the entire bismuth lactate complex would be a novel undertaking. nih.govresearchgate.netmt.com The development would need to address potential interference from free lactate or bismuth ions and other structurally similar molecules. mt.com